6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine
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Overview
Description
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with chlorine and methoxy substituents at the 6th and 8th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,5-dinitropyridine with hydrazine hydrate, followed by cyclization to form the triazolopyrazine core . The reaction conditions often involve the use of solvents such as ethanol and catalysts like Cs2CO3 in DMSO .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine has several applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and Pim-1 kinases, which are implicated in cancer.
Biological Studies: The compound’s effects on cell cycle regulation and apoptosis have been studied, showing promising results in inducing cell cycle arrest and promoting apoptosis in cancer cells.
Material Science: Its derivatives are explored for use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of c-Met and Pim-1 kinases by binding to their ATP-binding sites, thereby blocking their activity . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives: These compounds also exhibit kinase inhibitory activity and are structurally similar due to the presence of a triazole ring fused to another heterocycle.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and share a similar triazole-pyrazine core structure.
Uniqueness
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit c-Met and Pim-1 kinases makes it a valuable compound in cancer research .
Properties
IUPAC Name |
6-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-12-6-5-8-3-9-11(5)2-4(7)10-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVDNRTMWCBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN2C1=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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